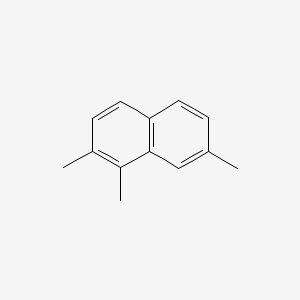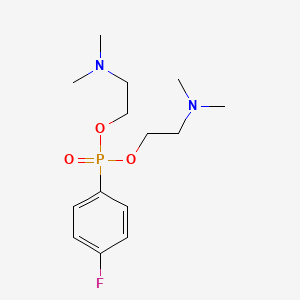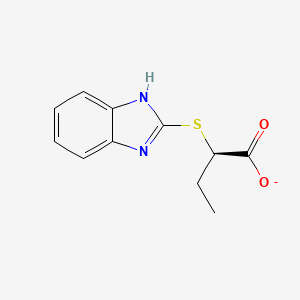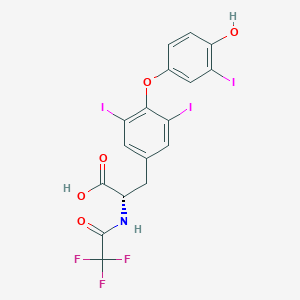
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine is a synthetic organic compound that belongs to the class of iodinated tyrosine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine typically involves multiple steps, starting from commercially available precursors. The key steps include iodination, hydroxylation, and trifluoroacetylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted tyrosine analogs. These products can have distinct chemical and biological properties, making them useful for various applications.
科学的研究の応用
Chemistry
In chemistry, O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine is used as a precursor for the synthesis of complex organic molecules
Biology
In biological research, this compound is used as a probe to study the effects of iodination and trifluoroacetylation on protein function and enzyme activity. It can also be used to investigate the role of tyrosine derivatives in cellular signaling pathways.
Medicine
In medicine, this compound has potential applications in diagnostic imaging and radiotherapy. The presence of iodine atoms makes it suitable for use as a radiolabeled tracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation. It can also be used in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms and trifluoroacetyl group can modulate the compound’s binding affinity and specificity, leading to changes in the activity of target proteins. The pathways involved may include alterations in cellular signaling, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
3,3’-Diiodothyronine: A metabolite of thyroid hormone with similar iodination patterns.
4-Hydroxy-3-iodophenylacetic acid: A tyrosine derivative with a single iodine atom.
N-(Trifluoroacetyl)-L-tyrosine: A compound with a trifluoroacetyl group but lacking iodine atoms.
Uniqueness
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine is unique due to the combination of multiple iodine atoms and a trifluoroacetyl group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that require both halogenation and fluorination.
特性
CAS番号 |
3253-59-6 |
|---|---|
分子式 |
C17H11F3I3NO5 |
分子量 |
746.98 g/mol |
IUPAC名 |
(2S)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H11F3I3NO5/c18-17(19,20)16(28)24-12(15(26)27)5-7-3-10(22)14(11(23)4-7)29-8-1-2-13(25)9(21)6-8/h1-4,6,12,25H,5H2,(H,24,28)(H,26,27)/t12-/m0/s1 |
InChIキー |
FKVBFUZREZZULA-LBPRGKRZSA-N |
異性体SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)C(F)(F)F)I)I)O |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)C(F)(F)F)I)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


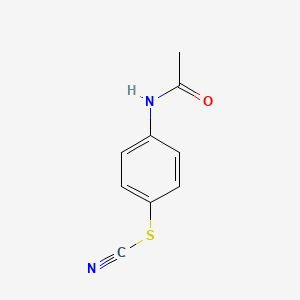
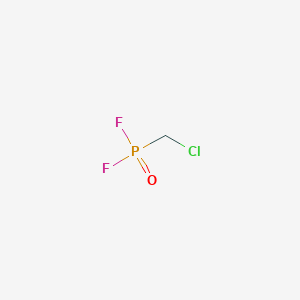

![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)
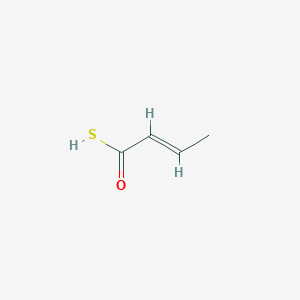

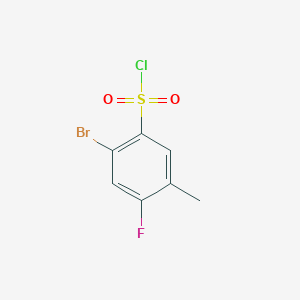
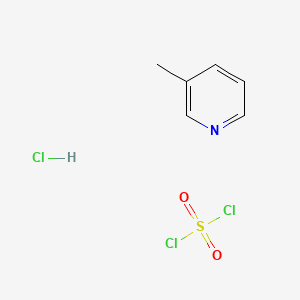

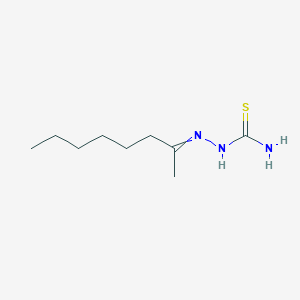
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
